molecular formula C18H19NO4 B2526683 4-(3,4-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1357778-68-7

4-(3,4-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B2526683
CAS No.: 1357778-68-7
M. Wt: 313.353
InChI Key: HNDWTKHCVQRDMD-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a synthetic organic compound that belongs to the class of benzoxazepines This compound is characterized by the presence of a benzoxazepine ring system, which is fused with a benzyl group substituted with two methoxy groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves the following steps:

    Formation of the Benzoxazepine Ring: The initial step involves the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable aldehyde or ketone. This reaction is often catalyzed by acids or bases under controlled temperature conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where the benzoxazepine intermediate reacts with 3,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Final Cyclization and Purification: The final product is obtained through cyclization and subsequent purification steps, which may include recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the methoxy groups can be replaced by other substituents using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, thiols, or amines

Major Products Formed

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols, Amines

    Substitution: Various substituted benzoxazepines

Scientific Research Applications

4-(3,4-Dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways or signal transduction processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is unique due to its specific benzoxazepine ring structure and the presence of the 3,4-dimethoxybenzyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to form stable monolayers and its potential therapeutic activity further distinguish it from other similar compounds.

Properties

IUPAC Name

4-[(3,4-dimethoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-21-16-8-7-13(9-17(16)22-2)10-19-11-14-5-3-4-6-15(14)23-12-18(19)20/h3-9H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDWTKHCVQRDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CC3=CC=CC=C3OCC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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